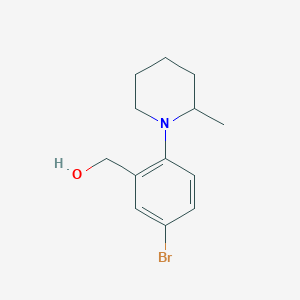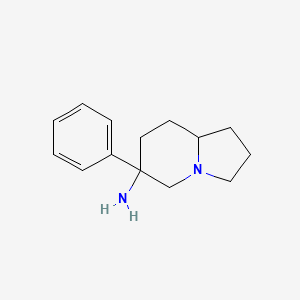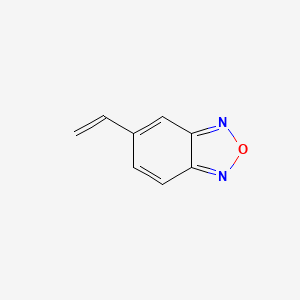![molecular formula C14H16ClNO B8761423 Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8761423.png)
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that contains both an oxazole ring and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Nucleophilic Substitution: Products such as azides or thiocyanates are formed.
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones, are produced.
Reduction: Reduced derivatives, such as alcohols or amines, are obtained.
科学的研究の応用
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the desired effect.
類似化合物との比較
Similar Compounds
4-Chloromethyl-2-(4-isopropyl-phenyl)-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-Chloromethyl-2-(4-isopropyl-phenyl)-imidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC名 |
4-(chloromethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H16ClNO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3 |
InChIキー |
OAJKLGVKPDGGRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B8761352.png)







![2-[4-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B8761405.png)



